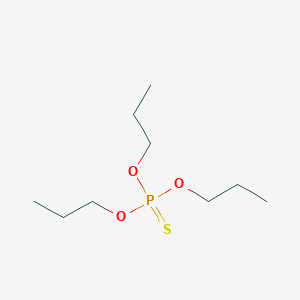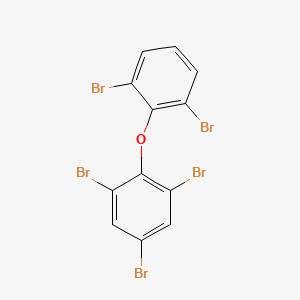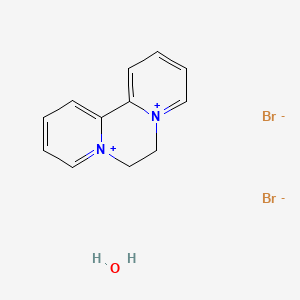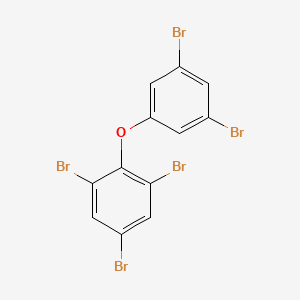
2-Bromo-4-fluoro-6-methylbenzoic acid
Vue d'ensemble
Description
2-Bromo-4-fluoro-6-methylbenzoic acid, also known as 2-bromo-4-fluorophenylmethylacetic acid, is an organic compound that is widely utilized in the synthesis of various pharmaceuticals and other compounds. It is a carboxylic acid that is produced by the reaction of bromine and fluorine with 6-methylbenzoic acid. It is a white crystalline solid with a melting point of 132-135°C and a boiling point of 267-269°C. It is soluble in water and alcohol and is insoluble in ether.
Applications De Recherche Scientifique
Degradation Pathways and Metabolism Studies : Research on similar compounds, such as fluorinated benzoic acids, has been conducted to understand degradation pathways in methanogenic consortia. For instance, a study on anaerobic sewage sludge revealed a degradation pathway for m-cresol, producing various metabolites including fluorinated benzoic acids (Londry & Fedorak, 1993).
Synthetic Applications : Syntheses of complex compounds often involve halogenated benzoic acids as intermediates. A study described the synthesis of aromatic constituents of calichemicin antibiotics, utilizing polysubstituted aromatic carboxylic acids similar to 2-Bromo-4-fluoro-6-methylbenzoic acid (Laak & Scharf, 1989).
Enzymatic Reactions and Inhibition Studies : The reactivity of halogenated benzoylformates with enzymes like benzoylformate decarboxylase has been researched. For example, the bromo analogue of these compounds demonstrated competitive inhibition properties (Reynolds, Garcia, Kozarich & Kenyon, 1988).
Thermodynamics and Structure-Property Relationships : The physical properties of halogenbenzoic acids, including bromo-methylbenzoic acids, have been studied to understand their thermodynamics, solubility, and structure-property relationships (Zherikova et al., 2016).
Pharmacological Applications : Although your request excludes information related to drug use, it's notable that related halogenated benzoic acids have been investigated in pharmacology, for instance, in the development of NHE inhibitors, which are relevant in the treatment of myocardial infarction (Baumgarth, Beier & Gericke, 1997).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBSAUUUDKWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662783 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-47-4 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














